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The following table summarizes key data on how mianserin compares to other antidepressants in terms of

efficacy and patient tolerability.

Antidepressant
Efficacy vs.
Placebo (SMD
[1])

Efficacy Notes

Tolerability
vs. Placebo
(Dropout RR
[1])

Tolerability Notes

Mianserin -0.34 to -1.01
(class range)

Effective for

MDD; less
effective for

interpersonal
sensitivity [2].

Data not

specific

Better tolerability than

TCAs (e.g., amitriptyline);
fewer anticholinergic

effects [3].

Sertraline Effective Effective for 4/7
ICD-11 physical

condition
subgroups [1].

1.47 (worse) Lower real-world tolerability
vs. fluoxetine (aOR 1.12)

[4].

Amitriptyline Effective Comparable
efficacy to

mianserin [3].

Data not
specific

Poorer tolerability than
mianserin; more

anticholinergic effects [3].

Imipramine -1.01 (most

effective)

Highly effective

[1].

>1 (worse) Less tolerated than

placebo and SSRIs [1].
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Antidepressant
Efficacy vs.
Placebo (SMD
[1])

Efficacy Notes

Tolerability
vs. Placebo
(Dropout RR
[1])

Tolerability Notes

Nortriptyline Effective Highly effective

[1].

3.41 (worse) Less tolerated than

placebo and SSRIs [1].

SSRIs (as a
class)

Effective (e.g.,

Paroxetine,
Citalopram,

Escitalopram)

Favorable

benefit-risk
profile; suitable

as first-line [1].

Comparable

to placebo

Real-world: Citalopram had

better acceptability;
Citalopram/Sertraline had

lower safety vs. fluoxetine
[4].

Placebo -- (Baseline) -- 1.00
(Baseline)

--

Abbreviations: SMD: Standardized Mean Difference (a negative value indicates improvement over

placebo); RR: Relative Risk (a value >1 indicates a higher dropout rate vs. placebo); aOR: Adjusted Odds

Ratio (a value >1 indicates higher likelihood of event vs. fluoxetine); MDD: Major Depressive Disorder;

TCA: Tricyclic Antidepressant.

Dosage and Pharmacological Profile

This table provides a comparison of standard dosing and key pharmacological mechanisms.

Antidepressant

Dose
Equivalent to
Fluoxetine 40
mg [5]

Primary Mechanism of Action Key Receptor Interactions

Mianserin 101.1 mg Tetracyclic (TeCA);
Noradrenaline reuptake

inhibitor; antagonist of α2-
adrenoceptors, 5-HT2A, 5-

HT2C, and H1 receptors [6].

Strong H1 blockade
(sedation); low muscarinic

affinity (few anticholinergic
effects); κ-opioid partial

agonist [7] [6].
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Antidepressant

Dose
Equivalent to
Fluoxetine 40
mg [5]

Primary Mechanism of Action Key Receptor Interactions

Amitriptyline 122.3 mg Tricyclic (TCA); Serotonin and

Noradrenaline Reuptake
Inhibitor.

Antagonist at muscarinic,

histamine H1, and α1-
adrenergic receptors [6].

Sertraline 98.5 mg Selective Serotonin Reuptake
Inhibitor (SSRI).

High selectivity for serotonin
transporter [1].

Fluoxetine 40 mg
(Reference)

Selective Serotonin Reuptake
Inhibitor (SSRI).

High selectivity for serotonin
transporter [1].

Experimental Data and Key Findings

For researchers, the methodologies and key findings from pivotal studies are detailed below.

Source: Pichot et al. (1983), "A double-blind comparative trial with mianserin and amitriptyline" [3].

Objective: To compare the safety and efficacy of mianserin and amitriptyline.

Methodology:

Design: Six-week, double-blind, parallel-group trial.
Participants: Patients with depressive disorder.

Assessments: Weekly ratings using the 21-item Hamilton Depression (HAMD) Scale, Clinical
Global Impression (CGI) Scale, and a Treatment Emergent Symptom Scale (TESS).

Key Findings:

Efficacy: Mianserin and amitriptyline were comparable in reducing depressive symptoms on
the HAMD and CGI scales.

Tolerability: Significantly more adverse events, particularly of the anticholinergic type (e.g., dry
mouth, constipation), were reported in the amitriptyline group. The predominant adverse

experience with mianserin was drowsiness.
Efficacy Index: A combined measure of efficacy and adverse events "clearly demonstrated the

superiority of mianserin over amitriptyline" [3].
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Source: Olianas et al. (2012), "The atypical antidepressant mianserin exhibits agonist activity..." [7].

Objective: To investigate the effect of mianserin on cloned and native opioid receptors.

Methodology:

Cell Models: Used CHO cells transfected with human κ- (KOP), μ- (MOP), and δ-opioid
(DOP) receptors, and C6 glioma cells.

Assays: Radioligand binding assays to determine affinity. [35S]GTPγS binding assays and
MAPK phosphorylation (ERK1/2) to measure functional receptor activation (agonist activity).

Antagonism: Used nor-BNI, a selective κ-opioid blocker.

Key Findings:

Mianserin bound to κ-opioid receptors with 12- and 18-fold higher affinity than to μ- and δ-

opioid receptors, respectively.
In functional assays, mianserin acted as a selective partial agonist at κ-opioid receptors. Its

agonist effects were blocked by nor-BNI.
This κ-opioid receptor partial agonism is a potential contributor to mianserin's

antidepressant and analgesic effects [7].

Pharmacological Mechanisms and Signaling Pathways

Mianserin's therapeutic and side effects stem from its complex receptor interaction profile, visualized below.
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Receptor Interactions

Biological Effects & Potential Outcomes

Mianserin

Histamine H1 Receptor

 Antagonism/ Inverse Agonism

α2-Adrenergic Receptor

 Antagonism

Norepinephrine Transporter (NET)

 Reuptake Inhibition

Serotonin Receptors (5-HT2A/2C/3)

 Antagonism (5-HT2A/2C/3)

κ-Opioid Receptor (KOP)

 Partial Agonism

Sedation Disinhibition of NE/5-HT/DA Release Fewer Anticholinergic Side Effects Potential Analgesic Effect

Antidepressant Effect

Click to download full resolution via product page

Diagram of Mianserin's Key Receptor Interactions and Effects

Research Implications and Context

Clinical Positioning: The evidence supports mianserin as a well-tolerated alternative, especially for

patients intolerant to the side effects of TCAs [3]. Its distinct mechanism (e.g., κ-opioid agonism) may
offer benefits in specific cases, such as depression with comorbid chronic pain or sleep disturbances

[8] [7].
Comparative Effectiveness: While highly effective, some data suggests mianserin may be less

effective than SSRIs like sertraline for depressive episodes co-occurring with specific physical
illnesses [1] or for symptoms like interpersonal sensitivity in atypical depression [2].

Practical Dosing: The dose equivalence table provides a crucial reference for cross-tapering
medications or comparing drug effects in meta-analyses [5].
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Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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